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Propylmalonyl-CoA

Polyketide Synthase Extender Unit Incorporation Salinosporamide

Propylmalonyl-CoA (propylmalonyl-coenzyme A, CAS 1176732-42-5) is a coenzyme A thioester derivative that functions as an extender unit in polyketide synthase (PKS)-mediated biosynthesis. It belongs to the substituted malonyl-CoA class and is structurally characterised by a propyl (C₃H₇) substituent at the C-2 position of the malonyl moiety.

Molecular Formula C27H44N7O19P3S
Molecular Weight 895.7 g/mol
Cat. No. B15622103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylmalonyl-CoA
Molecular FormulaC27H44N7O19P3S
Molecular Weight895.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H44N7O19P3S/c1-4-5-14(25(39)40)26(41)57-9-8-29-16(35)6-7-30-23(38)20(37)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-19(52-54(42,43)44)18(36)24(51-15)34-13-33-17-21(28)31-12-32-22(17)34/h12-15,18-20,24,36-37H,4-11H2,1-3H3,(H,29,35)(H,30,38)(H,39,40)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/t14?,15-,18-,19-,20+,24-/m1/s1
InChIKeyKIJUWBPJFSIWKM-XGXNYEOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Propylmalonyl-CoA: Identity, Biosynthetic Role, and Rationale for Procurement in Polyketide Engineering


Propylmalonyl-CoA (propylmalonyl-coenzyme A, CAS 1176732-42-5) is a coenzyme A thioester derivative that functions as an extender unit in polyketide synthase (PKS)-mediated biosynthesis. It belongs to the substituted malonyl-CoA class and is structurally characterised by a propyl (C₃H₇) substituent at the C-2 position of the malonyl moiety [1]. Unlike the two most common cellular extender units – malonyl-CoA and (2S)-methylmalonyl-CoA – propylmalonyl-CoA is a rare, pathway-dedicated building block that is biosynthesised through the reductive carboxylation of 2-pentenyl-CoA by crotonyl-CoA carboxylase/reductase homologues [2]. Its discovery doubled the known number of CoA-based PKS extender units and was instrumental in elucidating the assembly of the proteasome inhibitor salinosporamide E, where it provides the characteristic C-2 propyl side chain that distinguishes this molecule from its methyl-, ethyl- and chloroethyl-bearing congeners [2].

Why Generic Substitution Fails: Propylmalonyl-CoA Cannot Be Replaced by Malonyl-CoA, Methylmalonyl-CoA or Ethylmalonyl-CoA


The terminal products of polyketide biosynthesis are exquisitely sensitive to the structure of the extender unit accepted by each PKS acyltransferase (AT) domain. Malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, chloroethylmalonyl-CoA, allylmalonyl-CoA and propylmalonyl-CoA differ only in the C-2 substituent (H, CH₃, C₂H₅, Cl‑C₂H₄, CH₂=CH–CH₂, C₃H₇ respectively), yet this single structural variable governs the final architecture and biological activity of the polyketide [1]. In Salinispora tropica, the AT₁ domain of the SalA synthase specifically selects one of these six building blocks to produce a distinct salinosporamide congener [1]. Feeding experiments confirmed that production of the propyl-bearing analogue salinosporamide E is lost specifically in the salG knockout mutant, while production of the ethyl-bearing analogue is maintained in the Strop_3612 mutant, proving that the pathway to propylmalonyl-CoA is genetically separable and that generic substitution with a more abundant extender unit (e.g., ethylmalonyl-CoA) does not rescue formation of the propyl-containing product [1]. Consequently, any synthetic biology, enzymatic synthesis, or chemical-procurement workflow that requires a C₂-propyl-decorated polyketide must obtain authentic propylmalonyl-CoA; a cheaper, off-the-shelf malonyl-CoA derivative cannot substitute.

Product-Specific Quantitative Evidence Guide: Propylmalonyl-CoA Performance Benchmarks Against Comparator Extender Units


PKS Extender Unit Selectivity in Salinosporamide Biosynthesis: Propylmalonyl-CoA vs. Methyl-, Ethyl- and Chloroethylmalonyl-CoA

In the same Salinispora tropica PKS assembly line, the AT₁ domain of SalA distinctly recognises four different malonyl-CoA derivatives, each channelling into a specific salinosporamide congener [1]. Salinosporamide D is elaborated from methylmalonyl-CoA (C-2 methyl), salinosporamide B from ethylmalonyl-CoA (C-2 ethyl), salinosporamide A from chloroethylmalonyl-CoA (C-2 chloroethyl), and salinosporamide E – the only naturally occurring propyl-bearing proteasome inhibitor in this series – is assembled exclusively from propylmalonyl-CoA (C-2 propyl) [1]. The propyl side chain is not introduced by a post-PKS tailoring enzyme; it derives directly from the extender unit, making propylmalonyl-CoA the sole source of propyl decoration in this scaffold [1].

Polyketide Synthase Extender Unit Incorporation Salinosporamide

Relative Product Yield of Propylmalonyl-CoA in a Terminal PKS Module vs. Methylmalonyl-CoA, Ethylmalonyl-CoA and Malonyl-CoA

In a defined in‑vitro assay using the terminal module of 6‑deoxyerythronolide B synthase (DEBS), the molar product ratios obtained under saturating conditions for methylmalonyl-CoA, ethylmalonyl-CoA, propylmalonyl-CoA and malonyl-CoA were 100:8:6:4, respectively [1]. Thus, propylmalonyl-CoA is processed by the PKS module but with an approximately 17‑fold lower efficiency than the natural substrate methylmalonyl-CoA and about 1.5‑fold higher than malonyl-CoA under the same conditions [1]. The absolute kcat for a typical PKS module is in the range of 1 min⁻¹, while the kcat of malonyl-CoA synthetase for malonate is 19 s⁻¹, indicating that even a 6 % relative rate should be sufficient to support non‑limiting intracellular precursor supply [1].

Polyketide Synthase Substrate Specificity Acyltransferase

Precursor Feeding Efficiency: α,β-Unsaturated Pathway to Propylmalonyl-CoA Outperforms Saturated Pentanoate by 3‑Fold

When the S. tropica salL‑deficient mutant was fed pentanoic acid, salinosporamide E titres increased by approximately 500 %; in contrast, feeding trans‑2‑pentenoic acid raised titres by approximately 1500 % [1]. This 3‑fold differential indicates that the flux‑limiting step lies upstream of propylmalonyl‑CoA and that the biosynthetic intermediate trans‑2‑pentenoyl‑CoA – the substrate for the crotonyl‑CoA carboxylase/reductase homologue SalG – is more efficiently converted to propylmalonyl‑CoA than is pentanoyl‑CoA [1].

Precursor-Directed Biosynthesis Salinosporamide Metabolic Engineering

Malonyl-CoA Synthetase Substrate Tolerance: Chemoenzymatic Access to Propylmalonyl-CoA

Malonyl‑CoA synthetase from Rhizobium trifolii (MatB) converts propylmalonate to propylmalonyl‑CoA with a bimolecular rate constant that exceeds 1 % of the value for the natural substrate malonate (kcat = 19 s⁻¹, Kₘ = 208 µM) [1]. Although full Michaelis‑Menten parameters for propylmalonate were not reported, the enzyme accepted the substrate without requiring altered pH or co‑solvent conditions, demonstrating that the C‑2 propyl substituent is tolerated by the active site [1]. This finding underpins one‑pot enzymatic synthesis protocols in which propylmalonyl‑CoA is generated from commercially available propylmalonate, CoASH, and ATP, bypassing the need for complex multi‑step chemical synthesis [1].

Malonyl-CoA Synthetase Chemoenzymatic Synthesis Substrate Tolerance

Expanding Polyketide Chemical Space: Propylmalonyl-CoA Introduces a Linear C₃ Side Chain Absent in Common Extender Units

The three most abundant cellular PKS extender units – malonyl-CoA, methylmalonyl-CoA and ethylmalonyl-CoA – install H, CH₃ and C₂H₅ groups at the α‑carbon of the growing polyketide chain. Propylmalonyl-CoA is the only known CoA‑based extender that delivers a linear C₃ (n‑propyl) substituent without requiring additional chain‑processing steps [1]. This structural distinction is critical because the n‑propyl group imparts significantly different lipophilicity, steric bulk and metabolic stability to the final natural product compared with the methyl or ethyl congeners; the calculated logP difference between a propyl‑bearing scaffold and its methyl analogue is approximately +1.2 units, which can translate into meaningful pharmacokinetic differentiation [2]. By securing propylmalonyl-CoA, researchers unlock access to a region of polyketide chemical space that is inaccessible with generic malonyl-CoA derivatives, thereby supporting the creation of novel analogues for structure–activity relationship (SAR) studies or drug lead optimisation.

Polyketide Diversity Chemical Space Extender Unit Engineering

Best Research and Industrial Application Scenarios for Propylmalonyl-CoA


Chemoenzymatic Synthesis of Propylmalonyl-CoA Using Malonyl-CoA Synthetase

The broad substrate tolerance of MatB malonyl-CoA synthetase [1] enables a one‑pot, ATP‑dependent conversion of commercially available propylmalonate into propylmalonyl‑CoA. Because the enzyme accepts C‑2 alkyl substituted malonates, laboratories can generate this rare extender unit in situ without resorting to multi‑step chemical synthesis. This approach is particularly suitable for groups requiring small‑scale (mg‑to‑g) quantities for in‑vitro PKS reconstitution assays, where purity and rapid access are paramount.

Precursor-Directed Biosynthesis of Propyl-Bearing Polyketides via trans‑2‑Pentenoic Acid Feeding

Industrial fermentation campaigns aimed at producing propyl‑containing salinosporamides or related polyketides should utilise trans‑2‑pentenoic acid – rather than the saturated pentanoate – as the fed precursor [1]. The 3‑fold higher salinosporamide E titre obtained with the α,β‑unsaturated fatty acid translates directly into improved process yield and reduced downstream purification burden. This strategy is immediately applicable to strains expressing crotonyl‑CoA carboxylase/reductase homologues that catalyse the reductive carboxylation of 2‑pentenyl‑CoA to propylmalonyl‑CoA.

Engineering PKS Acyltransferase Domains for Improved Propylmalonyl-CoA Processing

The observation that the DEBS terminal module processes propylmalonyl‑CoA at only 6 % of the rate of methylmalonyl‑CoA [2] provides a quantitative baseline for protein engineering campaigns. Researchers aiming to construct a propyl‑specific PKS module can use this wild‑type efficiency as a benchmark and apply directed evolution or structure‑guided mutagenesis to enhance AT domain selectivity for the propylmalonyl moiety, with the objective of achieving product ratios closer to those of the natural substrate.

Expanding Polyketide Chemical Space for SAR Studies and Drug Lead Optimisation

Because propylmalonyl‑CoA is the sole CoA‑based extender unit that introduces a linear C₃ alkyl branch without post‑PKS modification [3], it is an essential tool for medicinal chemistry teams performing systematic alkyl‑chain scanning of polyketide natural products. Inclusion of the propyl group alters lipophilicity and steric profile relative to the methyl and ethyl counterparts, enabling SAR exploration of α‑carbon side‑chain effects on target engagement, cellular permeability and metabolic stability.

Technical Documentation Hub

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